molecular formula C10H6Na2O7S2 B12667041 Disodium 2-hydroxynaphthalene-1,4-disulphonate CAS No. 85896-00-0

Disodium 2-hydroxynaphthalene-1,4-disulphonate

Cat. No.: B12667041
CAS No.: 85896-00-0
M. Wt: 348.3 g/mol
InChI Key: PGTKYNUOCLUNNV-UHFFFAOYSA-L
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Description

Disodium 2-hydroxynaphthalene-1,4-disulphonate is a chemical compound with the molecular formula C10H8Na2O7S2. It is a disodium salt of 2-hydroxynaphthalene-1,4-disulfonic acid. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 2-hydroxynaphthalene-1,4-disulphonate typically involves the sulfonation of 2-hydroxynaphthalene. The process includes the following steps:

    Sulfonation: 2-hydroxynaphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 4 positions.

    Neutralization: The resulting 2-hydroxynaphthalene-1,4-disulfonic acid is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature and reaction conditions is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Disodium 2-hydroxynaphthalene-1,4-disulphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the sulfonic acid groups under mild conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives of the original compound.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Disodium 2-hydroxynaphthalene-1,4-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in biochemical assays and as a staining agent.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of chelating agents and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of disodium 2-hydroxynaphthalene-1,4-disulphonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Disodium 2-hydroxynaphthalene-1,4-disulphonate can be compared with other similar compounds such as:

  • Disodium 2-hydroxynaphthalene-1,5-disulphonate
  • Disodium 2-hydroxynaphthalene-1,3-disulphonate

Uniqueness

The unique positioning of the sulfonic acid groups at the 1 and 4 positions in this compound imparts distinct chemical and physical properties, making it suitable for specific applications that other isomers may not be able to fulfill.

Properties

CAS No.

85896-00-0

Molecular Formula

C10H6Na2O7S2

Molecular Weight

348.3 g/mol

IUPAC Name

disodium;2-hydroxynaphthalene-1,4-disulfonate

InChI

InChI=1S/C10H8O7S2.2Na/c11-8-5-9(18(12,13)14)6-3-1-2-4-7(6)10(8)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2

InChI Key

PGTKYNUOCLUNNV-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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